molecular formula C8H6Br3NO B13762123 N-(2,4,6-Tribromophenyl)acetamide CAS No. 607-93-2

N-(2,4,6-Tribromophenyl)acetamide

Cat. No.: B13762123
CAS No.: 607-93-2
M. Wt: 371.85 g/mol
InChI Key: FQSQCZNNIXYDIH-UHFFFAOYSA-N
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Description

N-(2,4,6-Tribromophenyl)acetamide: is an organic compound with the molecular formula C8H6Br3NO . It is known for its distinctive structure, which includes three bromine atoms attached to a phenyl ring and an acetamide group. This compound is often used in various chemical and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,4,6-Tribromophenyl)acetamide can be synthesized through the bromination of acetanilide. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-(2,4,6-Tribromophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2,4,6-Tribromophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated phenyl derivatives on cellular processes.

Industry: In the industrial sector, this compound is used as a flame retardant and in the production of polymers. Its brominated structure makes it effective in reducing the flammability of materials .

Mechanism of Action

The mechanism of action of N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular processes and pathways .

Comparison with Similar Compounds

Uniqueness: N-(2,4,6-Tribromophenyl)acetamide is unique due to its combination of brominated phenyl and acetamide groups. This structure provides it with distinct chemical properties and reactivity compared to other brominated compounds .

Properties

CAS No.

607-93-2

Molecular Formula

C8H6Br3NO

Molecular Weight

371.85 g/mol

IUPAC Name

N-(2,4,6-tribromophenyl)acetamide

InChI

InChI=1S/C8H6Br3NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13)

InChI Key

FQSQCZNNIXYDIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Br)Br)Br

Origin of Product

United States

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